![molecular formula C11H6ClFO2 B1333195 5-(4-Fluorophenyl)furan-2-carbonyl chloride CAS No. 380889-69-0](/img/structure/B1333195.png)
5-(4-Fluorophenyl)furan-2-carbonyl chloride
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Overview
Description
5-(4-Fluorophenyl)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H6ClFO2 . It is a solid substance under normal conditions . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-(4-Fluorophenyl)furan-2-carbonyl chloride involves several steps . One method involves the reaction of the precursor aldehydes with thionyl chloride in benzene under reflux conditions .Molecular Structure Analysis
The molecular structure of 5-(4-Fluorophenyl)furan-2-carbonyl chloride consists of a furan ring attached to a carbonyl chloride group and a fluorophenyl group . The InChI code for this compound is 1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-3-1-2-4-8(7)13/h1-6H .Physical And Chemical Properties Analysis
5-(4-Fluorophenyl)furan-2-carbonyl chloride is a solid at room temperature . It has a molecular weight of 224.62 g/mol . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Antibacterial Agents
Furan derivatives, including 5-(4-Fluorophenyl)furan-2-carbonyl chloride , have been extensively studied for their antibacterial properties. They are known to exhibit a wide range of biological activities and have been used in the development of new antibacterial agents to combat microbial resistance . The furan nucleus is a crucial component in medicinal chemistry, offering a pathway to create more effective and safer antimicrobial agents.
Sirtuin Inhibitors
Sirtuin 2 (SIRT2) inhibitors are promising drug targets for cancer, neurodegenerative diseases, type II diabetes, and bacterial infections. Derivatives of 5-(4-Fluorophenyl)furan-2-carbonyl chloride have been identified as new human SIRT2 inhibitors. These compounds have shown potential in effective treatment strategies for related diseases .
Biofuel Production
The acid chloride derivatives of furan compounds, such as 5-(4-Fluorophenyl)furan-2-carbonyl chloride , can be utilized in the production of biofuels. They serve as intermediates for the production of furoate ester biofuels, which are part of a broader category of bio-based chemicals offering a sustainable alternative to fossil fuels .
Polymer Synthesis
5-(4-Fluorophenyl)furan-2-carbonyl chloride: is a valuable intermediate in the synthesis of polymers. Its reactivity allows for the creation of various polymeric materials, which can be used in a wide range of applications, from packaging to electronics .
Organic Synthesis
This compound is used in organic synthesis as an intermediate for the preparation of various chemical compounds. Its reactivity with different organic molecules makes it a versatile building block in the synthesis of complex organic structures .
Pharmaceutical Research
In pharmaceutical research, 5-(4-Fluorophenyl)furan-2-carbonyl chloride is used to develop new drugs. Its incorporation into drug molecules can enhance their pharmacological properties, such as increasing potency or improving solubility .
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
properties
IUPAC Name |
5-(4-fluorophenyl)furan-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-1-3-8(13)4-2-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAICLIOPDMJLFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378153 |
Source
|
Record name | 5-(4-Fluorophenyl)furan-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)furan-2-carbonyl chloride | |
CAS RN |
380889-69-0 |
Source
|
Record name | 5-(4-Fluorophenyl)furan-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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